molecular formula C21H19IN2O5S B10899498 2-[(5E)-5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

2-[(5E)-5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B10899498
M. Wt: 538.4 g/mol
InChI Key: DPULKKHSISRLGA-LICLKQGHSA-N
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Description

2-[(5E)-5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiazolidinone ring, an iodinated benzylidene group, and an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5E)-5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable thioamide with an α-haloketone under basic conditions to form the thiazolidinone ring.

    Iodination of the Benzylidene Group: The benzylidene group is iodinated using iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an organic solvent.

    Coupling of the Benzylidene and Thiazolidinone Moieties: The iodinated benzylidene group is coupled with the thiazolidinone ring using a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF).

    Formation of the Acetamide Moiety: The final step involves the reaction of the coupled product with 4-methylphenylamine and acetic anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[(5E)-5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups in the thiazolidinone ring can be reduced to form alcohols.

    Substitution: The iodine atom can be substituted with other halogens or functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents for substitution reactions include halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like sodium azide (NaN₃).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or functionalized derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5E)-5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Signal Transduction Pathways: Influencing pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-[(5E)-5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide: Similar structure but lacks the iodine atom.

    2-[(5E)-5-(3-ethoxy-4-hydroxy-5-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide: Similar structure but contains a chlorine atom instead of iodine.

    2-[(5E)-5-(3-ethoxy-4-hydroxy-5-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide: Similar structure but contains a bromine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 2-[(5E)-5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide imparts unique chemical and biological properties, such as increased molecular weight and potential for specific interactions with biological targets.

Properties

Molecular Formula

C21H19IN2O5S

Molecular Weight

538.4 g/mol

IUPAC Name

2-[(5E)-5-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C21H19IN2O5S/c1-3-29-16-9-13(8-15(22)19(16)26)10-17-20(27)24(21(28)30-17)11-18(25)23-14-6-4-12(2)5-7-14/h4-10,26H,3,11H2,1-2H3,(H,23,25)/b17-10+

InChI Key

DPULKKHSISRLGA-LICLKQGHSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C)I)O

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C)I)O

Origin of Product

United States

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